1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives, in general, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
It is known that the piperazine moiety, a structural component of this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of protein kinases can lead to the disruption of cell growth, differentiation, migration, and metabolism, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as potassium hydroxide .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, N,N-dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c]triazines: These compounds share a similar core structure and exhibit a range of biological activities.
Thieno[2,3-b]pyridines: Known for their antitumor and antimicrobial properties.
1,3,4-Thiadiazoles: These compounds are studied for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness
1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-8-6-7-11-22(18)27-12-14-28(15-13-27)23-16-19(2)26-24-21(17-25-29(23)24)20-9-4-3-5-10-20/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGHZDYDYSMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.